molecular formula C12H18O3 B11763238 (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate

Cat. No.: B11763238
M. Wt: 210.27 g/mol
InChI Key: HFXOVSZRMSUXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It is characterized by a bicyclic structure containing an oxabicyclo[2.2.2]octane ring system with a vinyl group and an acetate ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves multiple steps. One common synthetic route includes the following steps :

Chemical Reactions Analysis

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.

Scientific Research Applications

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways . The vinyl group and the acetate ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a vinyl group and an acetate ester, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate

InChI

InChI=1S/C12H18O3/c1-3-12-6-4-11(5-7-12,9-15-12)8-14-10(2)13/h3H,1,4-9H2,2H3

InChI Key

HFXOVSZRMSUXNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(CC1)(OC2)C=C

Origin of Product

United States

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